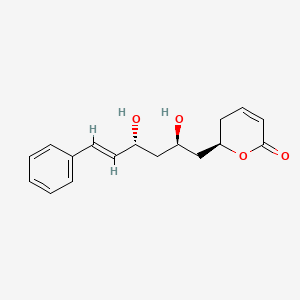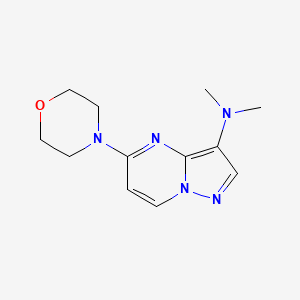
Vegfr2-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vegfr2-IN-4 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This receptor is involved in various physiological and pathological processes, including tumor growth and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr2-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process typically includes rigorous quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Vegfr2-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Vegfr2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and migration.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal angiogenesis.
Industry: Utilized in the development of diagnostic tools and imaging agents
Wirkmechanismus
Vegfr2-IN-4 exerts its effects by binding to the VEGFR-2 receptor, inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that promote angiogenesis. Key molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, and SHB-FAK-paxillin pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.
Lenvatinib: A multi-kinase inhibitor targeting VEGFR-2 among other receptors.
Uniqueness
Vegfr2-IN-4 is unique due to its specific binding affinity and selectivity for VEGFR-2. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H20N4O3S |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
N-[3-[(3-acetamido-1H-indazol-6-yl)sulfanyl]phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H20N4O3S/c1-14(28)24-22-20-10-9-19(13-21(20)26-27-22)31-18-8-4-6-16(12-18)25-23(29)15-5-3-7-17(11-15)30-2/h3-13H,1-2H3,(H,25,29)(H2,24,26,27,28) |
InChI-Schlüssel |
WIHFQIGUNWHWQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NNC2=C1C=CC(=C2)SC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


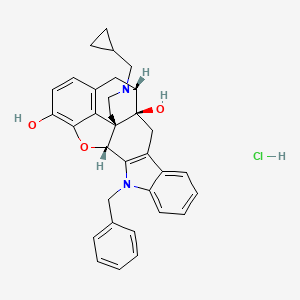

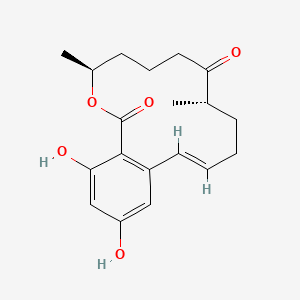
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)

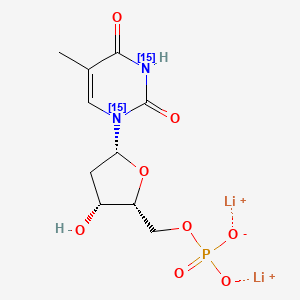
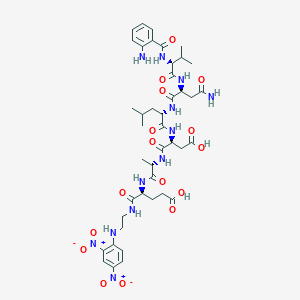

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)
![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
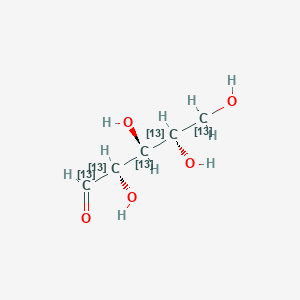
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
